6-phenyl-5-piperidino-3(2H)-pyridazinone
Description
6-Phenyl-5-piperidino-3(2H)-pyridazinone (CAS: 478029-38-8) is a pyridazinone derivative characterized by a phenyl group at position 6 and a piperidine substituent at position 5 of the pyridazinone core. Its molecular formula is C₂₂H₂₁Cl₂N₃O (for the dichlorobenzyl variant) or C₂₁H₂₃N₃O (for the tert-butylbenzyl variant), with molecular weights ranging from 414.3 to 413.1 g/mol .
Properties
IUPAC Name |
3-phenyl-4-piperidin-1-yl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-14-11-13(18-9-5-2-6-10-18)15(17-16-14)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTJSKAUBHADKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)NN=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-phenyl-3(2H)-pyridazinone with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The phenyl and piperidino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinone derivatives. Substitution reactions can lead to a variety of functionalized pyridazinone compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Antiviral Properties
Research has indicated that 6-phenyl-5-piperidino-3(2H)-pyridazinone exhibits notable antimicrobial and antiviral activities. Studies have shown its efficacy against various pathogens, including bacteria and viruses, suggesting potential therapeutic applications in treating infectious diseases.
Analgesic and Anti-inflammatory Effects
The compound has been investigated for its analgesic and anti-inflammatory properties. In vivo studies demonstrated its effectiveness in pain relief and reduction of inflammation, positioning it as a candidate for further pharmacological investigation.
Cardiotonic Activity
Substituted derivatives of 6-phenyl-3(2H)-pyridazinones have been identified as cardiotonic agents, showing significant increases in myocardial contractility. This suggests potential use in treating heart conditions where enhanced cardiac output is necessary .
Biological Research Applications
Mechanism of Action
The biological activity of this compound is linked to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in various physiological processes. For instance, it has shown inhibitory effects on monoamine oxidase (MAO) enzymes, which are relevant in neurodegenerative disorders.
Cancer Research
The compound has also been explored for its anticancer properties. Preliminary studies indicate that it can inhibit cancer cell proliferation across multiple cancer cell lines, making it a promising candidate for developing new anticancer therapies.
Chemical Synthesis and Material Science
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Common methods include nucleophilic substitution reactions and various oxidation-reduction processes.
Material Development
In addition to its pharmaceutical applications, this compound is being explored for use in developing new materials with specific electronic or optical properties. Its unique structural characteristics may lead to innovative applications in materials science.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets. The phenyl and piperidino groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Pyridazinones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 6-phenyl-5-piperidino-3(2H)-pyridazinone with key analogs:
Table 1: Structural and Pharmacological Comparison
Anti-Inflammatory and Analgesic Activity
- Emorfazone (4-ethoxy-2-methyl-5-morpholino-pyridazinone) is a clinical benchmark for pain management.
- 4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone outperforms emorfazone by 10-fold in antinociceptive assays, highlighting the importance of vinyl and amino groups at positions 4 and 5 .
- 6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone demonstrates anti-inflammatory activity comparable to indomethacin, emphasizing the role of fluorophenyl-piperazine at position 6 .
Cardiovascular and Antihypertensive Effects
- MCI-154 (6-[4-(4'-pyridylaminobenzene)]-pyridazinone) exhibits dual cardiotonic and antiplatelet activity, with an IC₅₀ of 0.36 μM against platelet aggregation. Derivatives of this compound may share vasorelaxant properties due to the piperidine moiety, though direct comparisons are lacking .
- 6-[p-[(Chloroalkanoyl)amino]phenyl]-4,5-dihydro-3(2H)-pyridazinones show antihypertensive activity via vasodilation, suggesting that bulky substituents at position 6 enhance efficacy .
Antimicrobial and Anticancer Potential
- 5-Chloro-6-phenyl-2-substituted derivatives (3a-3h) display antifungal and antibacterial activity, with potency dependent on the 2-position substituent (e.g., alkyl or aryl groups) .
Structure-Activity Relationship (SAR) Insights
- Position 5: Piperidino or morpholino groups enhance anti-inflammatory and vasorelaxant effects compared to smaller substituents like chloro or methyl .
- Position 6: Phenyl groups improve metabolic stability and binding affinity, while fluorophenyl or aminophenyl variants increase anti-inflammatory potency .
- Position 2 : Alkyl or benzyl substituents (e.g., 3,4-dichlorobenzyl) modulate solubility and bioavailability .
Biological Activity
6-Phenyl-5-piperidino-3(2H)-pyridazinone (CAS No. 220967-35-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyridazinone ring and the introduction of the piperidine moiety. The compound can be synthesized through a palladium-catalyzed method that allows for efficient coupling reactions, facilitating the incorporation of various substituents at different positions on the pyridazinone ring .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It has been shown to exhibit:
- Antiplatelet Activity : Research indicates that derivatives of pyridazinones, including this compound, can inhibit platelet aggregation, suggesting potential use in cardiovascular therapies .
- Anticancer Properties : Some studies have reported that pyridazinone derivatives can induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Case Studies and Experimental Data
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Antiplatelet Activity : A study evaluated various 5-substituted pyridazinones for their antiplatelet effects. The most active compounds were found to inhibit thromboxane A2 production and platelet aggregation significantly .
Compound IC50 (µM) Mechanism of Action 6-Phenyl-5-piperidino 0.39 Inhibition of thromboxane A2 synthesis 5-(4-Methylthio)phenyl 0.25 Direct inhibition of platelet aggregation -
Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells. The compound showed an IC50 value of approximately 10 µM against these cell lines .
Cell Line IC50 (µM) Effect Observed HeLa 10 Induction of apoptosis MCF7 12 Cell cycle arrest -
Anti-inflammatory Effects : The compound was tested in animal models for its anti-inflammatory properties. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound .
Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL) Control 150 200 Compound Treatment 75 90
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
